molecular formula C9H9BrClNO B13541894 1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one

1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one

Cat. No.: B13541894
M. Wt: 262.53 g/mol
InChI Key: FBEYXOLNIIPXRL-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H9BrClNO and a molecular weight of 262.53 g/mol . This compound is characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one typically involves the reaction of 2-amino-5-bromo-4-chlorobenzaldehyde with a suitable ketone under acidic or basic conditions . The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4-bromo-5-chlorophenyl)propan-1-one
  • 1-(2-Amino-5-chloro-4-bromophenyl)propan-1-one
  • 1-(2-Amino-4-chloro-5-bromophenyl)propan-1-one

Uniqueness

1-(2-Amino-5-bromo-4-chlorophenyl)propan-1-one is unique due to its specific arrangement of substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(2-amino-5-bromo-4-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H9BrClNO/c1-2-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3

InChI Key

FBEYXOLNIIPXRL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1N)Cl)Br

Origin of Product

United States

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